molecular formula C5H8BrNO2 B2410566 3-bromo-N,N-dimethyl-2-oxopropanamide CAS No. 475294-58-7

3-bromo-N,N-dimethyl-2-oxopropanamide

Cat. No.: B2410566
CAS No.: 475294-58-7
M. Wt: 194.028
InChI Key: DKJXAHXCVHOLDA-UHFFFAOYSA-N
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Description

3-bromo-N,N-dimethyl-2-oxopropanamide is a chemical compound with the molecular formula C5H8BrNO2 and a molecular weight of 194.03 g/mol . It is characterized by the presence of a bromine atom, a dimethylamino group, and an oxo group attached to a propanamide backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3-bromo-N,N-dimethyl-2-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-7(2)5(9)4(8)3-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVOZWGHPSUSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-N,N-dimethyl-2-oxopropanamide typically involves the bromination of N,N-dimethyl-2-oxopropanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .

Chemical Reactions Analysis

3-bromo-N,N-dimethyl-2-oxopropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce carboxylic acids and amines.

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride .

Scientific Research Applications

3-bromo-N,N-dimethyl-2-oxopropanamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-bromo-N,N-dimethyl-2-oxopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalysis .

Biological Activity

3-Bromo-N,N-dimethyl-2-oxopropanamide, with the molecular formula C5_5H8_8BrNO2_2 and a molecular weight of 194.03 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

Synthesis

The synthesis of 3-bromo-N,N-dimethyl-2-oxopropanamide typically involves the bromination of N,N-dimethyl-2-oxopropanamide. The reaction is conducted under controlled conditions to ensure selective bromination at the desired position. Common reagents include bromine or bromine-containing compounds in the presence of suitable catalysts to achieve high yields and purity.

The biological activity of 3-bromo-N,N-dimethyl-2-oxopropanamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the dimethylamino group enhances its binding affinity to these targets. This compound can inhibit enzyme activity by forming stable complexes with the enzyme's active site, preventing substrate binding and subsequent catalysis.

Biological Activity

Research indicates that 3-bromo-N,N-dimethyl-2-oxopropanamide exhibits several biological activities:

  • Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in biochemical pathways relevant to various diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications .
  • Anticancer Potential : There is ongoing research into its potential anticancer properties, with some studies investigating its effects on cancer cell lines .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study found that 3-bromo-N,N-dimethyl-2-oxopropanamide effectively inhibited specific enzymes involved in metabolic pathways. The IC50_{50} values were determined through various assays, demonstrating significant inhibitory effects compared to control compounds .
  • Antimicrobial Activity : In vitro tests revealed that 3-bromo-N,N-dimethyl-2-oxopropanamide exhibited notable antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were established, indicating its potential as a therapeutic agent against infections.
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on various cancer cell lines showed that this compound could induce apoptosis in a dose-dependent manner. The results suggested a promising avenue for developing anticancer therapies based on this compound's structure .

Comparative Analysis

To better understand the unique properties of 3-bromo-N,N-dimethyl-2-oxopropanamide, it can be compared with similar compounds:

Compound NameStructure TypeBiological Activity
3-Bromo-N,N-dimethylbenzamideBenzamideModerate enzyme inhibition
3-Bromo-N,N-dimethylanilineAnilineAntimicrobial properties
3-Bromo-N,N-dimethylpropanamidePropanamideAnticancer potential

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